N-Fluoracetyl-D-glucosamin is a fluorinated derivative of D-glucosamine, an amino sugar that plays a crucial role in the synthesis of glycosylated proteins and lipids. This compound is particularly significant in biochemical research due to its potential applications in drug design and development, owing to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can enhance their metabolic stability and alter their biological activity, making N-Fluoracetyl-D-glucosamin a subject of interest in medicinal chemistry.
N-Fluoracetyl-D-glucosamin is synthesized from D-glucosamine, which is commonly derived from chitin, a biopolymer found in the exoskeletons of crustaceans and insects. The synthesis process often involves chemical modifications to introduce the fluorine atom into the glucosamine structure, enhancing its functional properties for various applications.
N-Fluoracetyl-D-glucosamin belongs to the class of fluorinated carbohydrates. It is categorized as an amino sugar, specifically a derivative of D-glucosamine with a fluorinated acetyl group. This classification highlights its structural and functional characteristics, distinguishing it from other simple sugars and amino sugars.
The synthesis of N-Fluoracetyl-D-glucosamin typically involves several key steps:
The synthesis can be complex due to the need for regioselectivity in fluorination and protection of functional groups during the reaction sequence. For instance, deoxyfluorination at specific positions (e.g., C4 or C6) must be controlled to yield the desired product without unwanted side reactions. Techniques such as column chromatography are employed for purification, ensuring that the final product is free from by-products and unreacted starting materials .
N-Fluoracetyl-D-glucosamin has a molecular formula of C₆H₈FNO₅. The structure features a D-glucosamine backbone with an acetyl group and a fluorine atom attached to one of its carbon atoms.
N-Fluoracetyl-D-glucosamin can participate in various chemical reactions typical for amino sugars:
The reactivity of N-Fluoracetyl-D-glucosamin is influenced by the presence of the fluorine atom, which can stabilize certain reaction intermediates and alter reaction pathways compared to non-fluorinated analogs .
The mechanism by which N-Fluoracetyl-D-glucosamin exerts its biological effects primarily involves its interaction with enzymes and proteins involved in glycosylation processes. The presence of fluorine can enhance binding affinity and specificity towards target biomolecules.
Research indicates that fluorinated sugars may modulate enzyme activity due to their altered conformational properties compared to their non-fluorinated counterparts . This modulation can lead to changes in metabolic pathways involving glycosaminoglycans and proteoglycans.
Relevant analyses suggest that the introduction of fluorine enhances lipophilicity while maintaining hydrophilicity due to the remaining hydroxyl groups .
N-Fluoracetyl-D-glucosamin has several scientific applications:
The ongoing research into fluorinated carbohydrates continues to reveal new potential applications across various fields, including medicinal chemistry and biochemistry .
N-Fluoroacetyl-D-glucosamine (C₈H₁₄FNO₆, CID 18598990) represents a strategically modified hexosamine derivative where the canonical N-acetyl group's hydrogen atom is substituted by fluorine, yielding a fluoroacetamido moiety (-NHCOCH₂F) at the C2 position [1]. This deliberate alteration preserves the D-glucosamine backbone's stereochemical integrity while introducing significant electronic and steric perturbations. The fluorine atom, with its high electronegativity (3.98 Pauling scale) and modest steric demand (van der Waals radius ≈ 1.47 Å), profoundly influences the molecule's physicochemical behavior without drastically altering its overall conformation [2].
The compound exists predominantly in the β-pyranose form in aqueous solutions, mirroring unmodified N-acetylglucosamine (GlcNAc). However, fluorine substitution fundamentally alters the amide bond's properties. The electron-withdrawing fluorine atom diminishes the nitrogen's basicity, reducing hydrogen-bonding capacity compared to the native N-acetamido group. This modification also increases the rotational barrier around the C-N bond, potentially favoring specific conformations critical for interactions with carbohydrate-processing enzymes [2] [7]. Isomeric variations primarily arise from the position of fluorine substitution within the acetamido group. While N-fluoroacetyl denotes substitution on the methyl group (-CO-CH₂F), alternative isomers include N-trifluoroacetyl (-CO-CF₃) or fluorination directly on the sugar ring (e.g., 3-fluoro-, 4-fluoro-, or 6-fluoro-D-glucosamine derivatives) [2] [3]. Each positional isomer exhibits distinct biochemical properties. For instance, 4-fluoro-GlcNAc analogs primarily impact N-acetyllactosamine extension, whereas N-fluoroacetyl modification targets amide-dependent recognition events [3] [7].
Table 1: Key Structural Features of N-Fluoroacetyl-D-glucosamine and Related Fluorinated Glucosamines
Structural Feature | N-Fluoroacetyl-D-glucosamine | 4-Fluoro-D-glucosamine | 6-Fluoro-D-GlcNAc |
---|---|---|---|
Fluorine Position | N-Acetyl methyl group (CH₂F) | C4 position of pyranose ring | C6 position of pyranose ring |
Primary Target Modification | Amide bond properties | Glycosidic bond formation (C4) | Phosphorylation/Glycosidic bond (C6) |
Effect on H-bonding | Reduced amide H-bond donor capacity | Minimal direct effect | Minimal direct effect |
Key Metabolic Consequence | Altered enzyme recognition | Inhibition of β1-4 galactosylation | Potential disruption of UDP-GlcNAc utilization |
Reported Biological Impact | Potential disruption of enzyme recognition | Reduction of LacNAc/sLeX synthesis | Limited data in mammalian systems |
N-Fluoroacetyl-D-glucosamine functions as a metabolic antagonist within the hexosamine biosynthetic pathway (HBP) and downstream glycosylation processes. Its primary mechanism involves disrupting the flux or utilization of UDP-N-acetylglucosamine (UDP-GlcNAc), the central nucleotide sugar donor for N-linked and O-linked glycan biosynthesis, and a substrate for O-GlcNAcylation [2] [6]. While not directly incorporated into glycans like some ring-fluorinated analogs, its N-fluoroacetyl group mimics the natural N-acetyl group sufficiently to be recognized by early enzymes in the HBP or by glycosyltransferases, yet differs enough to inhibit their activity or alter substrate specificity [2] [7].
Unlike peracetylated 4-fluoro-D-glucosamine (4-F-GlcNAc), which is metabolized to UDP-4-F-GlcNAc and depletes cellular UDP-GlcNAc pools by diverting UTP and acetyl-CoA resources without being effectively incorporated into glycans [3] [7], N-Fluoroacetyl-D-glucosamine likely exerts its effects earlier. It potentially inhibits GlcNAc phosphotransferase (GPT), the enzyme catalyzing the initial transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate (Dol-P), a critical step in the synthesis of the lipid-linked oligosaccharide (LLO) precursor for N-glycosylation [2] [5]. This inhibition could occur through competitive binding at the UDP-GlcNAc site or by serving as a poor substrate that stalls the enzymatic cycle. Furthermore, the modified amide group could interfere with the recognition of GlcNAc residues by glycosyltransferases (e.g., MGAT1, MGAT5) or glycosidases involved in glycan processing within the endoplasmic reticulum (ER) and Golgi apparatus, thereby altering the branching, elongation, or terminal modifications of N-glycans and O-glycans [2] [10].
The presence of the fluoroacetamido moiety also makes N-Fluoroacetyl-D-glucosamine a potential inhibitor of peptidoglycan biosynthesis in bacteria, analogous to the action of tunicamycin on the bacterial GlcNAc phosphotransferase MraY. Tunicamycin, a natural nucleoside antibiotic, potently inhibits GPT/MraY by mimicking the transition state of UDP-GlcNAc [2] [5]. While the inhibitory potency (Ki) of N-Fluoroacetyl-D-glucosamine itself is likely lower than tunicamycin's nanomolar affinity, it represents a simpler structural analog for probing the importance of the N-acetamido group in substrate recognition by these enzymes [2].
Table 2: Research Findings on Fluorinated Glucosamine Analogs in Glycosylation Modulation
Research Focus | Key Finding | Significance | Reference Context |
---|---|---|---|
Mechanism of 4-F-GlcNAc Action | 4-F-GlcNAc treatment depletes UDP-GlcNAc pools & forms UDP-4F-GlcNAc, inhibiting LacNAc/sLeX synthesis without fluorine incorporation into glycans | Clarifies indirect metabolic disruption over direct chain termination as primary anti-glycan mechanism | [3] [7] |
Impact on Glycan Complexity | 4-F-GlcNAc reduces tri/tetra-antennary N-glycans & core 2 O-glycans while increasing biantennary N-glycans | Demonstrates specific disruption of complex glycan branching essential for lectin ligand display | [3] [7] |
Galectin-1 Ligand Inhibition | Fluorinated GlcNAc analogs (incl. concepts like N-fluoroacetyl) reduce Gal-1 binding to T cells more potently than E-selectin ligands | Highlights potential for targeting Gal-1 mediated immunosuppression in tumor microenvironments | [3] [7] |
HBP Flux & Cell Migration | Increased HBP flux & O-GlcNAcylation in melanoma correlates with decreased cell migration & MMP activity | Suggests context-dependent role of HBP in metastasis; fluorinated analogs may exploit this | [6] |
Tunicamycin Mechanism Comparison | Tunicamycin inhibits GlcNAc-1-P transfer to Dol-P (Ki ~50 nM), blocking LLO synthesis & N-glycosylation | Provides benchmark for targeting early N-glycosylation; N-fluoroacetyl analogs may target same step less potently | [2] [5] |
The exploration of fluorinated carbohydrates as biochemical tools began in earnest in the late 1970s and early 1980s. Initial efforts focused on synthesizing acetylated and fluorinated derivatives of D-glucosamine as potential cytotoxic anti-cancer agents. The rationale was that these analogs could passively enter cancer cells, compete for nucleotide precursors, and inhibit glycoconjugate, RNA, and DNA synthesis pathways [3]. Early studies (~1980s) demonstrated that analogs like 2-acetamido-2,4-dideoxy-1,3,6-tri-O-acetyl-4-fluoro-D-glucopyranose (4-F-GlcNAc) could indeed be metabolized by cancer cells, altering cell surface antigenicity, although the precise mechanisms remained elusive [3].
A significant conceptual shift occurred with the realization that fluorinated hexosamines could serve as precision tools for glycosylation inhibition, rather than general cytotoxins. The strategic placement of fluorine, which cannot form glycosidic bonds, at specific ring carbons (e.g., C3, C4, C6) was theorized to block specific glycan elongation steps if the analogs were incorporated into growing oligosaccharide chains [2] [3]. This led to the synthesis and evaluation of diverse analogs: 3-deoxy-3-fluoro-D-glucosamine, 4-deoxy-4-fluoro-D-glucosamine, 6-deoxy-6-fluoro-D-N-acetylglucosamine, 2-deoxy-2-fluoro-D-mannose, 2-deoxy-2-fluoro-L-fucose, and 3-fluorosialic acid [2]. Studies on 2-deoxy-2-fluoro-L-fucose proved particularly illuminating. This analog is metabolized to GDP-2F-Fucose within cells but acts as a poor substrate for fucosyltransferases due to fluorine's electronegativity stabilizing oxocarbenium ion-like transition states. It also causes feedback inhibition of GDP-mannose 4,6-dehydratase (GMD), depleting natural GDP-fucose pools and reducing fucosylation [2].
The 1990s-2000s witnessed refined mechanistic studies. Research on 4-F-GlcNAc revealed its primary effect wasn't direct incorporation into and truncation of glycans, as initially hypothesized, but rather depletion of UDP-GlcNAc pools and formation of non-functional UDP-4F-GlcNAc, which acts as a metabolic dead-end inhibiting GlcNAc transferases [3] [7]. MALDI-TOF mass spectrometry analyses confirmed the absence of fluorine in glycans released from treated cells, conclusively demonstrating metabolic disruption over chain termination [7]. Concurrently, research on N-Fluoroacetyl-D-glucosamine analogs progressed, focusing on their potential to mimic the transition state of enzymatic reactions involving the N-acetyl group or to act as affinity labels targeting specific GlcNAc-binding sites [2] [9].
Recent research (post-2010) leverages fluorinated glucosamines for immune modulation, particularly in oncology. Capitalizing on findings that fluorinated GlcNAc analogs reduce Galectin-1 (Gal-1) ligand expression on T cells, strategies emerged to pre-treat anti-tumor T cells with these compounds. The goal is to render T cells resistant to Gal-1-mediated suppression or apoptosis within the tumor microenvironment, thereby boosting adaptive anti-tumor immunity [3]. This represents a shift from targeting tumor cell glycosylation directly to modulating the glycome of immune effector cells for therapeutic benefit. The synthesis of novel bi-deoxygenated NAG derivatives like BNAG1 (1,3-bideoxy) and BNAG2 (4,6-bideoxy) further expands the chemical toolbox, with initial studies suggesting structure-dependent variations in anti-inflammatory potency [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7